molecular formula C20H20ClN3O B2370201 8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184963-81-2

8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2370201
CAS RN: 1184963-81-2
M. Wt: 353.85
InChI Key: DDUNWZINHCYAED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirotetramat, a related compound, involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The overall yield of spirotetramat is reported to be 20.4% .

Scientific Research Applications

Receptor Agonist Research

The compound under discussion has been a point of interest in the development of receptor agonists. Specifically, compounds structurally related to 8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been synthesized and evaluated for their high-affinity binding to human ORL1 (orphanin FQ/nociceptin) receptors. These compounds exhibit moderate to good selectivity against opioid receptors and act as full agonists in biochemical assays, indicating potential therapeutic applications in modulating pain and other neurological functions (Röver et al., 2000).

Antimicrobial Activity

A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the thiazolidinone ring system, related to the core structure of interest, were synthesized and showed potent inhibitory activity against the epidermal growth factor receptor. These compounds also exhibited moderate antiproliferative activity against MCF-7 cell lines, suggesting potential utility in cancer research (Fleita et al., 2013).

Ultrasound-Assisted Synthesis

The use of ultrasound-assisted synthesis methods for creating novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, akin to the compound , has been explored. This approach offers advantages in terms of environmental friendliness, energy efficiency, and selectivity, highlighting innovative production techniques for such compounds (Velupula et al., 2021).

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for their anticonvulsant activities. The introduction of aromatic substitution into the spiro[4.5]decane core resulted in derivatives with significant anticonvulsant properties, opening avenues for new treatments in epilepsy and related disorders (Obniska et al., 2006).

Crystal Structure Analysis

The synthesis and crystal structure determination of compounds closely related to this compound, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, have been conducted. These studies provide valuable insights into the molecular geometry and potential interaction mechanisms of these compounds, which could inform their biological activity and drug design applications (Wang et al., 2011).

properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-17-9-5-4-8-16(17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNWZINHCYAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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